

3,3-Dimethyl-tetrahydro-pyran-2-one mass spectrometry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Dimethyl-tetrahydro-pyran-2-one

Cat. No.: B1296294

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of **3,3-Dimethyl-tetrahydro-pyran-2-one**

Authored by a Senior Application Scientist

Foreword: The mass spectrometric analysis of specific chemical entities is fundamental to advancements in chemical synthesis, drug development, and materials science. This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of **3,3-Dimethyl-tetrahydro-pyran-2-one** (CAS: 4830-05-1). It is important to note that while this δ -lactone is a known chemical entity, detailed mass spectral data is not widely available in peer-reviewed literature. Therefore, this document, grounded in the principles of mass spectrometry and drawing analogies from structurally related lactones, serves as an expert guide for researchers. The fragmentation pathways and experimental protocols described herein are based on established principles and are intended to be a robust starting point for method development and spectral interpretation.

Introduction to 3,3-Dimethyl-tetrahydro-pyran-2-one

3,3-Dimethyl-tetrahydro-pyran-2-one is a substituted δ -valerolactone. Lactones, or cyclic esters, are a significant class of organic compounds found in various natural products and are utilized as synthetic intermediates. The structural characterization of such molecules is crucial for quality control, metabolite identification, and understanding chemical reactivity. Mass

spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity and ability to provide detailed structural information.

Table 1: Physicochemical Properties of **3,3-Dimethyl-tetrahydro-pyran-2-one**

Property	Value	Reference
CAS Number	4830-05-1	[1]
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	90 °C at 8 Torr	[2]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation, and consequently, the information that can be gleaned from the analysis. For a relatively small and semi-volatile molecule like **3,3-Dimethyl-tetrahydro-pyran-2-one**, both hard and soft ionization techniques are applicable, each offering distinct advantages.

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC), Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule. This results in extensive fragmentation, creating a detailed fragmentation pattern that serves as a "chemical fingerprint." [3] Upon impact with a high-energy electron (typically 70 eV), the molecule loses an electron to form a molecular ion (M^{•+}), which is a radical cation. [4] The excess energy within the molecular ion leads to bond cleavages, generating a series of fragment ions. The resulting mass spectrum is highly reproducible and ideal for structural elucidation and library matching.

Electrospray Ionization (ESI)

In contrast, Electrospray Ionization is a "soft" ionization technique commonly interfaced with Liquid Chromatography (LC). ESI is particularly suited for polar molecules and is less likely to

cause in-source fragmentation.^[5] It typically generates protonated molecules $[M+H]^+$ or adducts with cations like sodium $[M+Na]^+$ or potassium $[M+K]^+$.^[5] This is invaluable for unequivocally determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, allowing for controlled structural analysis.^[1]

Predicted Fragmentation Pathways of 3,3-Dimethyl-tetrahydro-pyran-2-one

The fragmentation of a molecular ion is not a random process; it is governed by the principles of chemical stability, favoring pathways that lead to the formation of stable carbocations and neutral species.^[6] For **3,3-Dimethyl-tetrahydro-pyran-2-one**, we can predict the following fragmentation pathways under Electron Ionization, based on the known behavior of cyclic esters.^[2]

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds.^[6] For lactones, this involves the cleavage of a bond adjacent to the carbonyl group. In the case of **3,3-Dimethyl-tetrahydro-pyran-2-one**, the most likely alpha-cleavage involves the loss of a methyl radical from the gem-dimethyl group, leading to a stable acylium ion.

Caption: Proposed alpha-cleavage of the molecular ion.

Ring-Opening and Subsequent Fragmentations

The molecular ion can undergo ring-opening, initiated by the cleavage of the C-O bond. This is often followed by the loss of small, stable neutral molecules like carbon monoxide (CO) or ethene (C_2H_4).

Caption: Ring-opening and loss of neutral molecules.

A key fragmentation pathway for δ -lactones involves the loss of CO_2 and an alkene, or the loss of a carboxylic acid. For **3,3-Dimethyl-tetrahydro-pyran-2-one**, a prominent fragmentation could be the loss of isobutylene (C_4H_8), resulting from a rearrangement after ring-opening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [3,3-Dimethyl-tetrahydro-pyran-2-one mass spectrometry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296294#3-3-dimethyl-tetrahydro-pyran-2-one-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com